molecular formula C28H22O4 B4792758 2,2'-biphenyldiyl bis(4-methylbenzoate)

2,2'-biphenyldiyl bis(4-methylbenzoate)

Cat. No.: B4792758
M. Wt: 422.5 g/mol
InChI Key: ABVNALMZKODMTQ-UHFFFAOYSA-N
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Description

2,2'-Biphenyldiyl bis(4-methylbenzoate) is a biphenyl-based ester compound featuring two 4-methylbenzoate groups linked at the 2,2' positions of the biphenyl core. The steric hindrance induced by the 2,2' substitution pattern results in a twisted biphenyl conformation, which influences its crystallinity, solubility, and electronic properties.

Properties

IUPAC Name

[2-[2-(4-methylbenzoyl)oxyphenyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O4/c1-19-11-15-21(16-12-19)27(29)31-25-9-5-3-7-23(25)24-8-4-6-10-26(24)32-28(30)22-17-13-20(2)14-18-22/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVNALMZKODMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Differences

The primary analog for comparison is dimethyl 3,3′-{[(1E,2E)-ethane-1,2-diylidene]bis(azanylylidene)}bis(4-methylbenzoate) (referred to as Compound A ), which shares the 4-methylbenzoate moiety but differs in its linker and substitution pattern:

  • Compound A : Features a Schiff base (azanylylidene) bridge between the 3,3′ positions of the biphenyl core, forming a planar conjugated system.
  • Target Compound: Utilizes ester linkages at the 2,2′ positions, leading to a non-planar biphenyl conformation.
Table 1: Structural and Crystallographic Comparison
Property Compound A 2,2'-Biphenyldiyl Bis(4-methylbenzoate) (Inferred)
Molecular Formula C₂₀H₂₀N₂O₄ C₂₈H₂₂O₄ (estimated)
Molecular Weight 352.38 g/mol ~422.47 g/mol
Crystal System Monoclinic (P2₁/n) Likely orthorhombic or triclinic*
Unit Cell Parameters a = 4.6003 Å, b = 6.2969 Å, c = 30.726 Å Not available
Key Functional Groups Schiff base, ester Ester only

*Inference: The 2,2' substitution in the target compound likely disrupts symmetry, favoring lower-symmetry crystal systems compared to Compound A’s monoclinic structure.

Intermolecular Interactions and Hirshfeld Analysis

Compound A exhibits strong intermolecular interactions, including C–H···O hydrogen bonds and π-π stacking, as revealed by Hirshfeld surface analysis. These interactions contribute to its crystalline stability and layered packing . In contrast, the target compound’s twisted conformation may reduce π-π interactions but enhance van der Waals forces due to increased molecular surface area.

Key Findings for Compound A :
  • Hirshfeld Surface : 56.9% H···H contacts, 21.8% C···H/H···C interactions.
  • Energy Frameworks : Dominated by dispersion forces (75.8 kJ/mol), with moderate electrostatic contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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